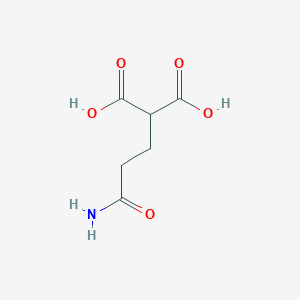

2-(3-Amino-3-oxopropyl)malonic acid

Description

Properties

IUPAC Name |

2-(3-amino-3-oxopropyl)propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c7-4(8)2-1-3(5(9)10)6(11)12/h3H,1-2H2,(H2,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAZOLZSNLLHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gabriel Reaction-Based Pathway

The patent CN102627573B outlines a stepwise chemical synthesis starting from 1,3-dichloroacetone. Key steps include:

-

Gabriel Reaction :

-

Reagents : 1,3-Dichloroacetone reacts with potassium phthalimide at 10–30°C for 1–2 hours.

-

Intermediate : Forms 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione (I) with >85% purity.

-

Mechanism : Nucleophilic substitution at the 1-position chlorine by phthalimide.

-

-

Malonate Coupling :

-

Conditions : Intermediate (I) undergoes substitution with diethyl malonate or isopropylidene malonate under alkaline catalysis (e.g., NaOEt, KCO).

-

Solvents : Methanol, ethanol, or DMF.

-

Intermediate : Yields 2-(3-(1,3-dioxoisoindolin-2-yl)-2-oxopropyl)diethyl malonate (III).

-

-

Hydrolysis and Decarboxylation :

Analytical Validation:

-

-NMR (700 MHz, DO) : δ 3.45 (t, J = 6.2 Hz, 2H, CHCO), 3.22 (s, 2H, CHNH), 2.98 (d, J = 15.4 Hz, 2H, CHCOO).

Enzymatic Synthesis Strategies

MatB/CarB W79A Coupled Catalysis

The Royal Society of Chemistry study details a stereoselective enzymatic route using:

-

MatB (Malonyl-CoA Synthetase) : Activates C-2 alkylmalonic acids to alkylmalonyl-CoA.

-

CarB W79A (Engineered Crotonase) : Catalyzes conjugate addition of L-glutamate γ-semialdehyde (L-GHP) to alkylmalonyl-CoA.

Reaction Parameters:

-

Substrates :

-

Alkylmalonic acid (C2–C8 chains, allyl, isoprenyl).

-

L-GHP or L-aminoadipate semialdehyde (L-AASA).

-

-

Cofactors : ATP (2.5 mM), CoASH (0.5 mM), Mg (10 mM).

-

Conditions : Tris-HCl buffer (pH 7.9–9.0), 25–37°C, 16–24 hours.

Key Steps:

Product Characterization:

Comparative Analysis of Methods

Optimization and Challenges

Chemical Route Limitations

-

Side Reactions : Competing hydrolysis of malonate esters reduces yield at pH > 3.

-

Stereochemical Control : Requires chiral auxiliaries or resolution steps for enantiopure products.

Chemical Reactions Analysis

2-(3-Amino-3-oxopropyl)malonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

- Antibacterial Activity : Research has indicated that compounds similar to 2-(3-Amino-3-oxopropyl)malonic acid can inhibit biofilm formation in pathogenic bacteria. For instance, derivatives of similar structures have been shown to disrupt pilus assembly in Escherichia coli, which is crucial for biofilm development .

- Immunosuppressive Properties : The compound has been linked to the development of immunosuppressive drugs. A patent outlines processes for synthesizing derivatives that exhibit pharmacological activities such as immune suppression, which could be beneficial in treating autoimmune diseases .

- Antiviral Agents : Similar compounds have been explored as prodrugs for enhancing the bioavailability of antiviral agents. The modifications made to the malonic acid framework can improve the stability and efficacy of these drugs .

Biochemical Applications

- Enzyme Inhibition : The structural features of this compound allow it to act as a competitive inhibitor for certain enzymes, making it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing enzyme inhibitors .

- Synthesis of Peptides : It can serve as a building block for synthesizing peptides with specific functionalities, including fluorogenic properties that are useful in biochemical assays .

Material Science Applications

- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers that exhibit unique physical properties. Its ability to form cross-links can enhance the mechanical strength and thermal stability of polymeric materials .

- Nanotechnology : Research indicates potential applications in nanotechnology, particularly in developing nanocarriers for drug delivery systems. The malonic acid framework can facilitate the encapsulation of therapeutic agents, improving their delivery efficiency .

Case Study 1: Antibiofilm Activity

A study demonstrated that derivatives of this compound significantly reduced biofilm formation in uropathogenic E. coli strains through inhibition of pilus assembly. The most potent analogs were identified through high-throughput screening, showing promise as new antibacterial agents targeting virulence factors .

Case Study 2: Immunosuppressive Drug Development

A series of synthetic pathways were developed to create 2-amino malonic acid derivatives with enhanced immunosuppressive properties. These compounds were evaluated for their efficacy in preventing graft rejection in animal models, indicating their potential application in transplant medicine .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3-Amino-3-oxopropyl)malonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Malonic Acid Dimethyl Esters ()

Compounds such as 2-(1-Ethoxycarbonyl-5-methyl-3-oxo-2,3-dihydro-1H-2-indolylidene)malonic acid dimethyl ester (14f–14j) feature malonic acid esterified with methyl groups and substituted with indolylidene moieties. These derivatives exhibit:

2-(10-Mercapto-decyl)malonic Acid ()

This compound contains a thiol (–SH) group in a long alkyl chain. Key properties include:

- Thiol reactivity , enabling disulfide bond formation or metal coordination.

- Applications in surface chemistry, such as self-assembled monolayers (SAMs) for biosensors .

Contrast: The amino-oxopropyl group in the target compound lacks thiol-like nucleophilicity but may exhibit stronger hydrogen-bonding interactions, making it suitable for biological targeting (e.g., enzyme inhibition).

Maleic Acid and Malonic Acid ()

Both dicarboxylic acids inhibit Sclerotinia sclerotiorum by suppressing oxalic acid secretion and virulence genes. Key differences:

- Malonic acid inhibits fungal growth (32.5% inhibition at 2 mg/mL) and sclerotia formation by disrupting cell structures.

- Maleic acid shows stronger inhibition (67.6%) and downregulates genes like Ss-Bi1 and Ss-Ggt1 .

Contrast: The amino-oxopropyl group in the target compound may enhance bioactivity via interactions with microbial enzymes, though this requires experimental validation.

Physical and Chemical Properties

| Compound | Key Functional Groups | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|

| 2-(3-Amino-3-oxopropyl)malonic acid | Carboxylic acid, amide | Not reported | Likely polar solvents | Pharmaceuticals, agrochemicals |

| Malonic acid dimethyl esters (14f–14j) | Ester, indolylidene | 111–171 | Organic solvents | Organic synthesis |

| 2-(10-Mercapto-decyl)malonic acid | Thiol, carboxylic acid | Not reported | Organic solvents | Surface chemistry, biosensors |

| Malonic acid | Carboxylic acid | 135–137 | Water, polar solvents | Food additives, antifungals |

Biological Activity

2-(3-Amino-3-oxopropyl)malonic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a malonic acid backbone with an amino group and a ketone functional group. This structural configuration contributes to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. It may function as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering the biosynthesis of key metabolites.

- Receptor Modulation : It could act on specific receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial therapies.

- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, highlighting its potential in neurodegenerative disease treatment.

- Anti-inflammatory Activity : The compound has been observed to reduce inflammatory markers in vitro, indicating possible therapeutic benefits in inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Anti-inflammatory | Decrease in cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Neuroprotective Mechanisms

In vitro experiments demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cell lines. This suggests a protective role against neurodegeneration, warranting further investigation into its mechanisms and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-(3-amino-3-oxopropyl)malonic acid, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between malonic acid derivatives and amino-oxo precursors. For example, analogous compounds like 3-oxopropionic acid (CAS 926-61-4) are synthesized via controlled esterification or enzymatic pathways . Optimization requires monitoring pH (6.5–7.5), temperature (25–40°C), and catalysts (e.g., lipases for enantioselectivity). Kinetic studies using HPLC or NMR can identify intermediates and optimize yields .

Q. How can the purity and structural integrity of this compound be validated?

Combine orthogonal analytical techniques:

Q. What are the stability considerations for this compound under different storage conditions?

Stability depends on pH and temperature:

- Aqueous solutions : Degrade rapidly at pH >8 due to hydrolysis of the malonyl moiety. Use buffers (e.g., phosphate, pH 6.0–7.0) for short-term storage at 4°C.

- Solid state : Stable for >6 months at –20°C in desiccated, inert atmospheres. Monitor via periodic FT-IR to detect carbonyl group oxidation .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry?

The malonyl and amino-oxo groups act as polydentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Design coordination complexes by:

Q. What experimental strategies are effective for studying its role in enzyme inhibition?

- Kinetic assays : Measure IC₅₀ values using target enzymes (e.g., dehydrogenases or decarboxylases) with spectrophotometric NADH/NAD⁺ monitoring.

- Docking studies : Model interactions with enzyme active sites (e.g., malonic acid binding pockets in succinate dehydrogenase) using software like AutoDock Vina.

- Compare results with structurally related inhibitors like (1,3-diamino-3-oxopropyl)phosphonic acid to resolve contradictory activity data .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic pathway analysis?

Q. What advanced spectroscopic methods elucidate its reactivity in surface chemistry studies?

- Microspectroscopic imaging : Analyze adsorption on indoor/industrial surfaces (e.g., silica or polymers) using AFM-IR or ToF-SIMS.

- In situ Raman spectroscopy : Monitor real-time degradation under oxidative conditions (e.g., ozone exposure) .

Methodological Challenges and Solutions

Q. How can contradictory data on its bioactivity in cellular assays be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.